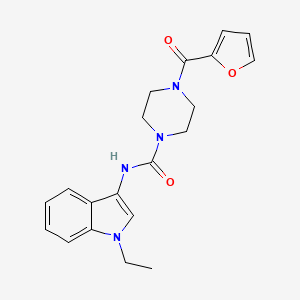

N-(1-ethyl-1H-indol-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(1-ethyl-1H-indol-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide" is a chemical entity that appears to be a derivative of piperazine, a common scaffold in medicinal chemistry. Piperazine derivatives are known for their versatility and have been incorporated into a variety of pharmacologically active compounds. The presence of the indole and furan moieties suggests potential for interaction with biological targets, possibly through pi-pi interactions or hydrogen bonding.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves Claisen-Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich's reaction . Although the exact synthesis of "N-(1-ethyl-1H-indol-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide" is not detailed, similar synthetic strategies could be employed, starting from 2-acetylfuran and involving key steps such as condensation, cyclization, and functionalization of the piperazine ring.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted at various positions to yield a diverse array of compounds. The indole and furan rings in the compound of interest suggest a rigid structure that could be important for binding to biological targets. The structural elucidation of similar compounds is typically achieved using spectroscopic methods such as IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on the functional groups present. For example, the N-formamide derivatives of piperazine can act as Lewis basic catalysts for the hydrosilylation of N-aryl imines, with the arene sulfonyl group on N4 being critical for high enantioselectivity . The compound may also participate in similar reactions, with its functional groups influencing its reactivity and the outcome of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their substituents. For instance, the antibacterial activity of 7-piperazinylquinolones can be modulated by the nature of the functionality on the ethyl spacer attached to the piperazine ring and the type of side chain present at the N-1 position of the quinolone ring . The compound "N-(1-ethyl-1H-indol-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide" likely has unique properties that could be explored for potential antibacterial activity, given the structural similarities with the compounds studied in .

科学的研究の応用

Anticancer Activity

N-(1-ethyl-1H-indol-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide and related compounds have shown potential in anticancer activity. Studies on the synthesis of piperazine-2,6-dione derivatives, including those with furan-2-ylmethanamine and 1H-indole-2-carboxylic acid, revealed compounds exhibiting significant anticancer activity against various cancer cell lines (Kumar, Kumar, Roy, & Sondhi, 2013).

Serotonin Receptor Affinity

Research has identified derivatives of N-(1-ethyl-1H-indol-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide with high specificity and affinity for the 5-HT(1A) serotonin receptor. This is particularly relevant in the context of mood disorders, with the appropriate selection of substituents enhancing receptor affinity and specificity (Heinrich et al., 2004).

Antidepressant and Antianxiety Activity

Compounds related to N-(1-ethyl-1H-indol-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide have been synthesized and tested for antidepressant and antianxiety activities. Studies have shown that certain derivatives reduce immobility times in behavioral tests, indicating potential antidepressant effects, and exhibit significant antianxiety activity (Kumar et al., 2017).

Potential Antipsychotic Agents

Derivatives including N-(1-ethyl-1H-indol-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide have been evaluated as potential antipsychotic agents. These compounds have shown promising results in in vitro binding to dopamine D2 and serotonin 5-HT1a receptors and in vivo ability to antagonize specific responses in mice, indicative of antipsychotic activity (Norman, Navas, Thompson, & Rigdon, 1996).

Antibacterial Activity

Research on piperazine derivatives, including those related to N-(1-ethyl-1H-indol-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide, has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The antibacterial efficacy of these compounds can be influenced by the nature of the substituents on the piperazine ring and the quinolone ring (Foroumadi et al., 2007).

Urotensin-II Receptor Antagonists

5-Arylfuran-2-carboxamide derivatives, structurally related to N-(1-ethyl-1H-indol-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide, have been synthesized and evaluated as potential urotensin-II receptor antagonists. These substances have shown high potency and selectivity, indicating their potential as therapeutic agents (Lim et al., 2019).

Allosteric Modulation of CB1 Receptor

Structural optimization of indole-2-carboxamides, including N-(1-ethyl-1H-indol-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide, has been conducted to enhance allosteric modulation of the cannabinoid type 1 receptor (CB1). These modulators have shown significant effects on binding affinity and cooperativity, suggesting potential applications in cannabinoid-related therapies (Khurana et al., 2014).

特性

IUPAC Name |

N-(1-ethylindol-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-2-22-14-16(15-6-3-4-7-17(15)22)21-20(26)24-11-9-23(10-12-24)19(25)18-8-5-13-27-18/h3-8,13-14H,2,9-12H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRZKHLQVJKKOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-ethyl-1H-indol-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2521970.png)

![(1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2521971.png)

![2-[(Tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2521973.png)

![2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2521976.png)

![methyl 3-{(Z,2Z)-3-[4-(dimethylamino)phenyl]-2-propenylidene}-5-methyl-2-oxo-1-phenethyl-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2521980.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2521985.png)